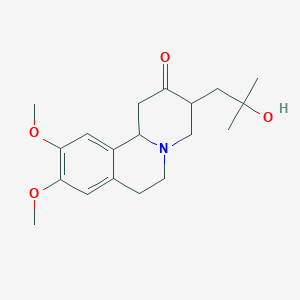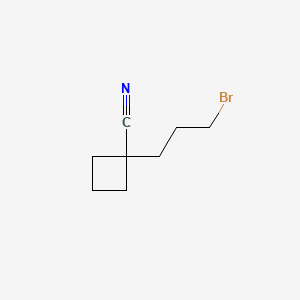
1-(3-Bromopropyl)cyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a bromopropyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with bromopropyl and nitrile groups under specific conditions. One common method involves the use of cyclobutane-1-carbonitrile and 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclobutane derivatives with various functional groups.
Reduction: Cyclobutylamines.
Oxidation: Cyclobutane carboxylic acids.
Applications De Recherche Scientifique
1-(3-Bromopropyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The bromopropyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The nitrile group can participate in reduction and oxidation reactions, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and molecular targets, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carbonitrile: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
1-(3-Chloropropyl)cyclobutane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Cyclobutane-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, resulting in different chemical properties and applications.
Uniqueness: 1-(3-Bromopropyl)cyclobutane-1-carbonitrile is unique due to the presence of both a bromopropyl group and a nitrile group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H12BrN |
|---|---|
Poids moléculaire |
202.09 g/mol |
Nom IUPAC |
1-(3-bromopropyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H12BrN/c9-6-2-5-8(7-10)3-1-4-8/h1-6H2 |
Clé InChI |
SJQFQRSGMZJGTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCCBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


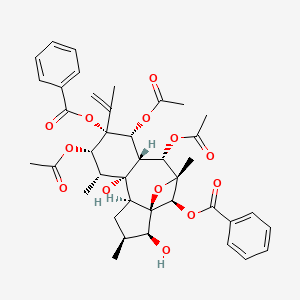
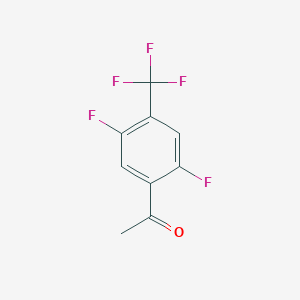
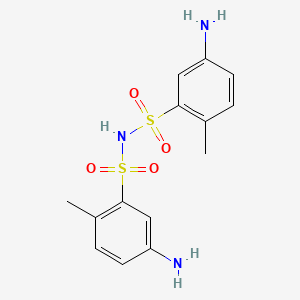
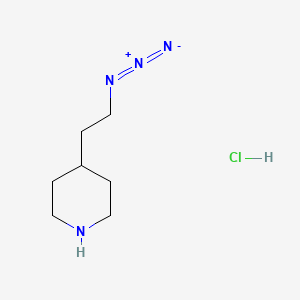


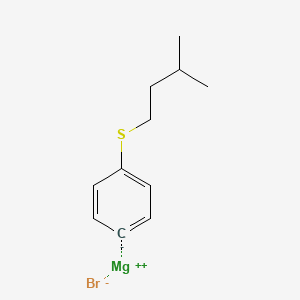
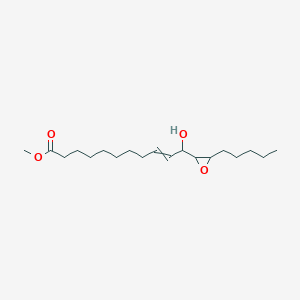
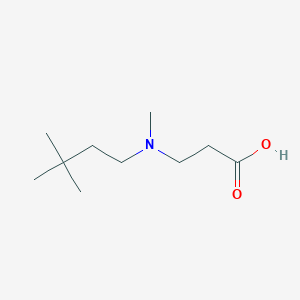
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide](/img/structure/B13445541.png)


